N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Acetylcholinesterase inhibition Alzheimer's disease research Neuropharmacology

Procure the unsubstituted phenyl member of the pyrrolidine-benzenesulfonamide class for baseline selectivity profiling. CAS 1049447-15-5 lacks halogen/methoxy substituents, enabling systematic SAR expansion for CA inhibition, AChE inhibition, and UT antagonism (Poyraz et al., 2023). Use as a minimal pharmacophore probe or negative control to define assay windows. The unsubstituted phenyl ring permits late-stage electrophilic substitution or cross-coupling for focused library synthesis.

Molecular Formula C17H23N3O2S
Molecular Weight 333.45
CAS No. 1049447-15-5
Cat. No. B2894790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
CAS1049447-15-5
Molecular FormulaC17H23N3O2S
Molecular Weight333.45
Structural Identifiers
SMILESCN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2)N3CCCC3
InChIInChI=1S/C17H23N3O2S/c1-19-11-7-10-16(19)17(20-12-5-6-13-20)14-18-23(21,22)15-8-3-2-4-9-15/h2-4,7-11,17-18H,5-6,12-14H2,1H3
InChIKeyQFKYUXWLGBBTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (CAS 1049447-15-5): Structural Identity and Class Context for Research Procurement


N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (CAS 1049447-15-5, molecular formula C₁₇H₂₃N₃O₂S, MW 333.45) is a synthetic small-molecule sulfonamide featuring an unsubstituted benzenesulfonamide group linked via an ethyl bridge to a hybrid 1-methylpyrrole–pyrrolidine core. It belongs to the pyrrolidine-benzenesulfonamide class, a scaffold with demonstrated activity across carbonic anhydrase (CA) inhibition, acetylcholinesterase (AChE) inhibition, and urotensin II (UT) receptor antagonism [1][2]. Unlike its halogenated or methoxylated congeners that dominate the published pharmacology, this compound bears no substituents on the phenylsulfonamide ring, making it a structurally minimal reference point within the series — a feature with implications for baseline selectivity profiling, solubility, and synthetic tractability [3].

Why Generic Substitution Falls Short When Procuring N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (CAS 1049447-15-5)


Pyrrolidine-benzenesulfonamides are not functionally interchangeable. Within the Poyraz et al. (2023) series alone, AChE inhibition Ki values span from ~22 nM to inactive, CA inhibition potency varies by orders of magnitude, and antimicrobial MICs range from 15.6 to >500 µg/mL depending solely on aryl substitution pattern [1]. The unsubstituted phenyl ring of CAS 1049447-15-5 removes halogen- or methoxy-driven electronic effects that modulate target engagement, metabolic stability, and solubility. In the urotensin II antagonist patent family, exemplified compounds show Ki values ranging from 5 nM to 10,000 nM across structurally related pyrrolidine sulfonamides [2][3]. Substituting a halogenated or morpholine-containing analog without verifying equivalence therefore risks introducing uncharacterized potency shifts, selectivity changes, and physicochemical property alterations — any of which can invalidate a SAR series or screening campaign.

Quantitative Differentiation Evidence for CAS 1049447-15-5 Versus Closest Structural Analogs


Phenyl Ring Substitution Status as a Key Determinant of AChE Inhibitory Potency: Unsubstituted vs. Substituted Pyrrolidine-Benzenesulfonamides

In the Poyraz et al. (2023) study of pyrrolidine-benzenesulfonamides, AChE inhibitory potency was exquisitely sensitive to aryl substitution. The most potent compounds, 6a and 6b (bearing specific substitution patterns), displayed Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM respectively, comparable to the reference drug tacrine [1]. In contrast, multiple unsubstituted or differently substituted analogs in the same series were inactive against AChE. While CAS 1049447-15-5 was not directly assayed, its unsubstituted benzenesulfonamide moiety places it structurally closer to the inactive cohort. This establishes a critical expectation: unsubstituted phenyl congeners in this scaffold class cannot be assumed to inherit the nanomolar AChE activity of their optimized, substituted counterparts.

Acetylcholinesterase inhibition Alzheimer's disease research Neuropharmacology

Carbonic Anhydrase Isoform Selectivity is Modulated by Benzenesulfonamide Substitution: Implications for Unsubstituted Scaffold Selection

The Poyraz et al. (2023) study demonstrated that pyrrolidine-benzenesulfonamides exhibit carbonic anhydrase (CA) inhibition with potency and isoform selectivity driven by the benzenesulfonamide ring substitution pattern. The most potent CA inhibitor in the series was identified, with Ki values varying across CA isoforms I and II depending on aryl modifications [1]. No data exist for the unsubstituted analog (CAS 1049447-15-5). However, the broader CA inhibitor literature consistently shows that the primary sulfonamide (–SO₂NH₂) group is essential for zinc coordination in the CA active site, while aryl ring substituents fine-tune isoform selectivity and membrane permeability [2]. CAS 1049447-15-5 retains the sulfonamide zinc-binding motif but lacks any substituent directing isoform preference, positioning it as a potential non-selective baseline probe or a synthetic intermediate for further derivatization rather than an optimized CA inhibitor.

Carbonic anhydrase inhibition Isoform selectivity Glaucoma research

Structural Differentiation: Pyrrolidine vs. Morpholine Heterocycle and Impact on Target Engagement

A key structural variable among close analogs of CAS 1049447-15-5 is the identity of the saturated nitrogen heterocycle: pyrrolidine (target compound) versus morpholine (e.g., CAS 1049391-40-3, CAS 1049392-48-4). Pyrrolidine is more lipophilic (clogP contribution) and a stronger base (pKa ~11 vs. morpholine pKa ~8.5), which alters both target binding interactions and pharmacokinetic properties [1]. In the urotensin II antagonist patent series, both pyrrolidine and morpholine variants are explicitly claimed as interchangeable embodiments, yet the exemplified compounds with reported Ki values (ranging from 5 to 10,000 nM) suggest that the heterocycle choice is non-trivial for potency [2]. Additionally, in kinase inhibitor design, the pyrrolidine ring has been shown to engage hydrophobic back pockets differently than morpholine, impacting selectivity profiles [3].

Kinase inhibition GPCR antagonism Structure-activity relationship

Evidence-Based Application Scenarios for N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (CAS 1049447-15-5)


SAR Baseline Compound for Pyrrolidine-Benzenesulfonamide Optimization Programs

CAS 1049447-15-5, as the unsubstituted phenyl member of the pyrrolidine-benzenesulfonamide class, serves as an ideal synthetic starting point and negative control baseline for SAR expansion. Researchers can systematically introduce halogen, methoxy, or methyl substituents onto the phenyl ring and measure the resulting changes in CA inhibition, AChE inhibition, or antimicrobial potency against the published data for substituted analogs in the Poyraz et al. (2023) series, where aryl substitution drove Ki values from inactive to low nanomolar [1]. Its structural simplicity also facilitates the exploration of heterocycle replacements (e.g., pyrrolidine → morpholine → piperidine) to probe the impact of basicity and lipophilicity on target engagement [2].

Urotensin II Receptor Antagonist Scaffold Exploration and Pharmacophore Mapping

The pyrrolidine-benzenesulfonamide scaffold is explicitly claimed in SmithKline Beecham patents as a urotensin II (UT) receptor antagonist chemotype, with exemplified compounds demonstrating radioligand binding Ki values from 5 to 10,000 nM [3]. CAS 1049447-15-5, bearing the core pyrrolidine-benzenesulfonamide pharmacophore but lacking additional aryl substitution, can function as a minimal pharmacophore probe to define the contribution of the phenyl ring substituents to UT receptor affinity. This enables systematic deconstruction of the pharmacophore and identification of the minimal structural requirements for UT antagonism.

Non-Selective Carbonic Anhydrase Probe for Biochemical Assay Development

Given that the primary sulfonamide group is the established zinc-binding warhead for carbonic anhydrase inhibition, and the unsubstituted phenyl ring of CAS 1049447-15-5 removes the isoform-selectivity-directing substituents found in optimized CA inhibitors [1][2], this compound is suited as a pan-CA binding probe. It can serve as a reference ligand in thermal shift assays, stopped-flow CO₂ hydration assays, or fluorescent displacement assays across multiple CA isoforms (I, II, IV, IX, XII) where a non-selective binder is needed to establish assay windows and control for zinc-chelating artifacts.

Synthetic Intermediate for Diversity-Oriented Library Construction

The unsubstituted benzenesulfonamide moiety of CAS 1049447-15-5 provides a versatile handle for late-stage diversification. The free para- and meta-positions on the phenyl ring permit electrophilic aromatic substitution (halogenation, nitration, sulfonation) or metal-catalyzed cross-coupling reactions to generate focused libraries of substituted analogs [1]. Combined with the modular ethyl-linked pyrrolidine-pyrrole core, this compound offers an efficient entry point for parallel synthesis efforts targeting carbonic anhydrase, cholinesterase, or urotensin II receptor structure-activity landscapes without requiring de novo construction of the core scaffold for each analog.

Quote Request

Request a Quote for N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.